BenchChemオンラインストアへようこそ!

1-Methyl-2-phenylcyclopropan-1-amine

MAO-A inhibition stereochemical selectivity phenylcyclopropylamine SAR

1-Methyl-2-phenylcyclopropan-1-amine (MTCP; CAS 60816-73-1 for racemic mixture) is a cyclopropylamine derivative that combines the anorectic pharmacophore of amphetamine with the monoamine oxidase (MAO) inhibitory scaffold of tranylcypromine within a single molecule. First reported by Burger, Davis, Green, Tedeschi, and Zirkle in 1961, the compound exists as (E)- and (Z)-diastereomers that exhibit markedly divergent MAO inhibitory potencies owing to stereochemical constraints imposed by the 1-methyl substituent.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B13246708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenylcyclopropan-1-amine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1(CC1C2=CC=CC=C2)N
InChIInChI=1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
InChIKeyMHQDTOHVMGQLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenylcyclopropan-1-amine – Structural Identity, Pharmacological Class, and Comparator Landscape for Informed Procurement


1-Methyl-2-phenylcyclopropan-1-amine (MTCP; CAS 60816-73-1 for racemic mixture) is a cyclopropylamine derivative that combines the anorectic pharmacophore of amphetamine with the monoamine oxidase (MAO) inhibitory scaffold of tranylcypromine within a single molecule [1]. First reported by Burger, Davis, Green, Tedeschi, and Zirkle in 1961, the compound exists as (E)- and (Z)-diastereomers that exhibit markedly divergent MAO inhibitory potencies owing to stereochemical constraints imposed by the 1-methyl substituent [2]. Unlike the parent compound tranylcypromine (trans-2-phenylcyclopropylamine), MTCP lacks an α-hydrogen atom, making it a critical chemical probe for understanding mechanism-based MAO inactivation that is independent of the classical Zeller α-hydrogen postulate [1]. The closest structural analogs that serve as procurement-relevant comparators include tranylcypromine, (Z)-MTCP, 2-methyl-2-phenylcyclopropylamine, 3-methyl-2-phenylcyclopropylamine, and amphetamine.

Why Generic Substitution of 1-Methyl-2-phenylcyclopropan-1-amine Is Scientifically Unsound: Regioisomeric and Stereochemical Barriers to Interchangeability


Substituting 1-methyl-2-phenylcyclopropan-1-amine with any of its closest structural analogs—tranylcypromine, the 2-methyl or 3-methyl regioisomers, or the (Z)-diastereomer—carries a high risk of functional non-equivalence that can compromise experimental reproducibility. The 2-methyl and 3-methyl regioisomers are reported to be completely devoid of MAO inhibitory activity at doses where the 1-methyl derivative acts as a potent inhibitor in tryptamine potentiation assays [1]. Even within the 1-methyl series, the (Z)-diastereomer is 7- to 37-fold less potent than the (E)-diastereomer against MAO-B and MAO-A, respectively, as quantified in rat brain mitochondrial preparations [2]. Tranylcypromine itself, while sharing the phenylcyclopropylamine core, lacks the anorectic component that the 1-methyl substitution confers, as established in the original patent disclosure [1]. Consequently, procurement of an incorrectly specified isomer or regioisomer would yield either a null result or quantitatively distorted dose-response relationships, undermining both mechanistic studies and translational lead optimization.

Quantitative Evidence Guide: Measurable Differentiation of 1-Methyl-2-phenylcyclopropan-1-amine Against Key Comparators


(E)-MTCP Exhibits 37-Fold Higher MAO-A Inhibitory Potency Than (Z)-MTCP in Rat Brain Mitochondrial Assays

In a direct head-to-head comparison using rat brain mitochondrial preparations with serotonin as the MAO-A substrate, (E)-1-methyl-2-phenylcyclopropylamine ((E)-MTCP) demonstrated an IC₅₀ of 6.2 × 10⁻⁸ M, which was 37 times more potent than the (Z)-diastereomer (IC₅₀ = 2.3 × 10⁻⁶ M) [1]. The (E)-MTCP isomer was also 4.7-fold more potent than (E)-tranylcypromine ((E)-TCP; IC₅₀ = 2.9 × 10⁻⁷ M) and 3.7-fold more potent than (Z)-TCP (IC₅₀ = 2.3 × 10⁻⁷ M) [1]. This establishes that the 1-methyl group in the (E)-configuration positively contributes to MAO-A affinity, whereas the (Z)-configuration severely impairs it.

MAO-A inhibition stereochemical selectivity phenylcyclopropylamine SAR

(E)-MTCP Demonstrates 1.2-Fold Higher MAO-B Potency Than (E)-TCP and 7-Fold Superiority Over (Z)-MTCP

In the same rat brain mitochondrial assay using benzylamine as the MAO-B substrate, (E)-MTCP displayed an IC₅₀ of 6.3 × 10⁻⁸ M, which was 7 times more potent than (Z)-MTCP (IC₅₀ = 4.7 × 10⁻⁷ M) and 1.2-fold more potent than (E)-TCP (IC₅₀ = 7.8 × 10⁻⁸ M) [1]. (Z)-TCP (IC₅₀ = 4.4 × 10⁻⁸ M) was marginally more potent than (E)-MTCP by a factor of 0.7 [1]. The rank order for MAO-B potency was: (Z)-TCP > (E)-MTCP > (E)-TCP >> (Z)-MTCP, highlighting the complex interplay between stereochemistry at C-1 and C-2.

MAO-B inhibition diastereomeric potency ratio phenylcyclopropylamine

Regioisomeric Exclusivity: 1-Methyl Substitution Is Required for MAO Inhibition; 2-Methyl and 3-Methyl Analogs Are Inactive

Of the three possible methyl-substituted 2-phenylcyclopropylamine regioisomers—1-methyl, 2-methyl, and 3-methyl—only the 1-methyl derivative exhibits MAO inhibitory activity as measured by tryptamine potentiation in rats [1]. The 2-methyl and 3-methyl regioisomers are described in the patent as 'completely devoid of monoamine oxidase inhibitory activity at doses which the 1-methyl derivative is a potent inhibitor' [1]. This qualitative observation establishes a stringent regioisomeric requirement wherein the methyl group must be positioned at the carbon bearing the amino functionality for MAO engagement, a constraint not obvious from the chemical structure alone.

regioisomeric selectivity MAO SAR phenylcyclopropylamine positional isomers

Dual Pharmacophore Rationale: Simultaneous Anorectic and MAO-Inhibitory Activity Not Replicated by Tranylcypromine or Amphetamine Alone

The patent disclosure explicitly states that 1-methyl-2-phenylcyclopropylamine is 'pharmacologically unique in that [it combines] in one molecule the anorectic properties of amphetamine (2-phenylisopropylamine) and the antidepressant properties of tranylcypromine (2-phenylcyclopropylamine)' [1]. The antidepressant activity is measured as a function of MAO inhibition, while anorectic activity is inferred from the amphetamine-like structural motif. Neither tranylcypromine alone (which lacks the anorectic α-methyl pharmacophore) nor amphetamine alone (which lacks the cyclopropylamine MAO-inhibitory warhead) can recapitulate this dual functional profile. The original 1961 Burger et al. communication further confirmed that the compound retains MAO inhibitory potency 'approximately equal to that of 2-phenylcyclopropylamine both in vivo and in vitro' despite lacking the α-hydrogen proposed by Zeller as essential for MAO inhibitor binding [2].

dual pharmacophore anorectic activity antidepressant MAOI polypharmacology

Mechanistic Probe: Retention of MAO Inhibitory Activity Without an α-Hydrogen Contradicts the Zeller Postulate and Enables Unique SAR Studies

Zeller et al. proposed that the most suitable MAO inhibitors require a hydrogen atom α to the amino group for binding to the enzyme active site [1]. 1-Methyl-2-phenylcyclopropylamine directly tests this hypothesis, as the 1-methyl group replaces the α-hydrogen present in tranylcypromine. Burger et al. reported that 'the substitution of the α-hydrogen in 2-phenylcyclopropylamine (tranylcypromine) by a methyl group produces an MAO inhibitor, 1-methyl-2-phenylcyclopropylamine, with a potency, both in vivo and in vitro, approximately equal to that of 2-phenylcyclopropylamine' [1]. This finding indicates that the high affinity of phenylcyclopropylamines for MAO is attributable to factors other than the α-hydrogen, such as the electronic character or steric rigidity of the cyclopropane ring [1].

mechanism-based MAO inactivation α-hydrogen postulate SAR probe cyclopropylamine

Optimal Research and Industrial Application Scenarios for 1-Methyl-2-phenylcyclopropan-1-amine Based on Quantifiable Differentiation


Stereochemistry-Dependent MAO-A/MAO-B Selectivity Profiling

Investigators mapping the stereochemical determinants of MAO isoform selectivity should procure the (E)-MTCP and (Z)-MTCP diastereomers as matched pairs. The 37-fold potency differential for MAO-A and 7-fold differential for MAO-B between these diastereomers [1] provides a steep SAR gradient suitable for computational docking validation, site-directed mutagenesis studies, or training machine learning models for MAO inhibitor prediction. The commercial availability of both diastereomers (CAS 1521265-36-0 for (1R,2S) and corresponding (1S,2R) forms) enables controlled comparative experiments that are impossible with racemic or diastereomeric mixtures.

Regioisomeric Reference Standard for Positional Methyl Scanning in Phenylcyclopropylamine SAR

In medicinal chemistry programs exploring substituted phenylcyclopropylamines as MAO inhibitors or LSD1 demethylase inhibitors, the 1-methyl-2-phenylcyclopropylamine scaffold serves as a critical positive control against which 2-methyl and 3-methyl regioisomers can be benchmarked. The patent-established inactivity of the 2- and 3-methyl analogs [2] makes the 1-methyl derivative essential as the sole active regioisomer in this series, enabling unambiguous interpretation of whether newly synthesized analogs retain activity through the same SAR pathway.

Polypharmacological Tool Compound for Simultaneous MAO Inhibition and Amphetamine-Like Behavioral Phenotyping

Neuroscience laboratories investigating the intersection of monoaminergic signaling and feeding behavior can employ 1-methyl-2-phenylcyclopropylamine as a single-agent tool to simultaneously engage MAO (antidepressant-like activity) and amphetamine-like anorectic pathways [2]. This avoids the confounding pharmacokinetic interactions inherent in co-administering tranylcypromine and amphetamine, thereby producing cleaner in vivo pharmacological readouts for behavioral endpoints such as food intake suppression, locomotor activity, or forced-swim test immobility.

Mechanistic Probe for Validating MAO Inhibitor Binding Models That Invoke α-Hydrogen Participation

Biochemical and structural biology groups studying the mechanism of irreversible MAO inactivation by cyclopropylamine-based inhibitors can use 1-methyl-2-phenylcyclopropylamine as a definitive test of the Zeller α-hydrogen postulate [3]. Because the compound lacks the α-hydrogen yet retains MAO inhibitory potency approximately equal to tranylcypromine, it can serve as a falsification standard: any binding model that absolutely requires α-hydrogen-mediated interactions cannot be correct, forcing revision toward alternative hypotheses involving cyclopropane ring strain, electronic effects, or ring-opening mechanisms.

Quote Request

Request a Quote for 1-Methyl-2-phenylcyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.